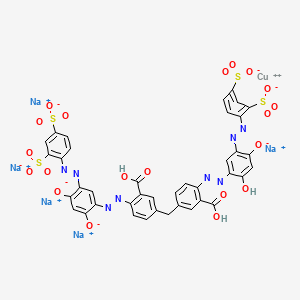
2,4-Dinitrophenyl pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl pyridine-2-carboxylate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring and a pyridine ring substituted with a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Nitration: Benzylpyridine is nitrated using a mixture of sulfuric acid and fuming nitric acid at low temperatures (below 10°C) to form 2,4-dinitrobenzylpyridine.
Carboxylation: The nitrated product is then treated with a carboxylating agent under controlled conditions to introduce the carboxylate group, resulting in the formation of 2,4-Dinitrophenyl pyridine-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrophenyl pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-diaminophenyl pyridine-2-carboxylate.
Substitution: Formation of substituted phenyl pyridine-2-carboxylate derivatives.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . This property makes it useful in studies of oxidative phosphorylation and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
Uniqueness
2,4-Dinitrophenyl pyridine-2-carboxylate is unique due to the presence of both nitro and carboxylate groups on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
76519-50-1 |
|---|---|
Fórmula molecular |
C12H7N3O6 |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) pyridine-2-carboxylate |
InChI |
InChI=1S/C12H7N3O6/c16-12(9-3-1-2-6-13-9)21-11-5-4-8(14(17)18)7-10(11)15(19)20/h1-7H |
Clave InChI |
KJQKPZGFIAMUFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



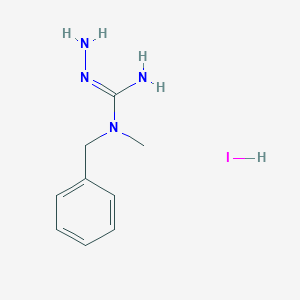

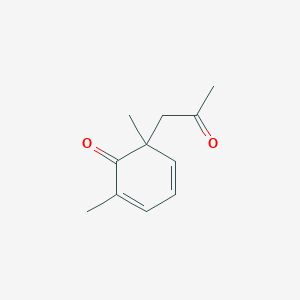
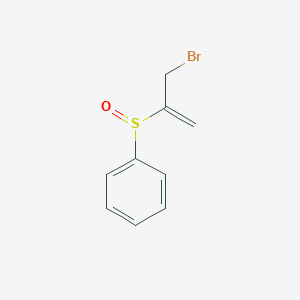
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
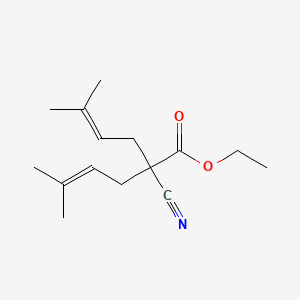
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
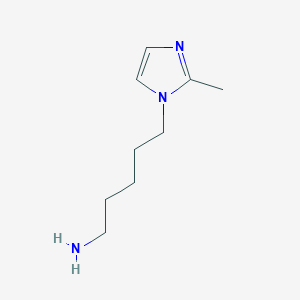
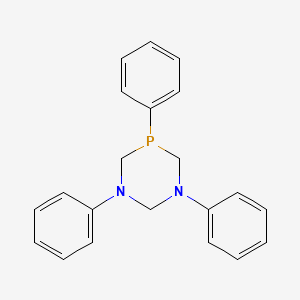

![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
